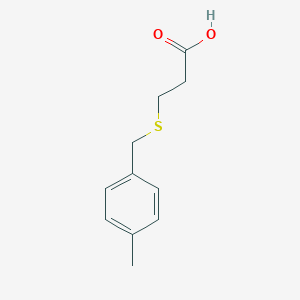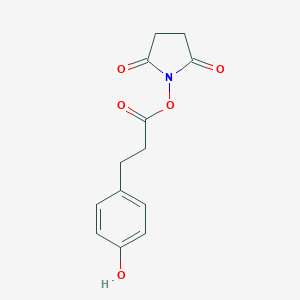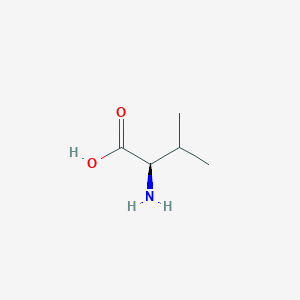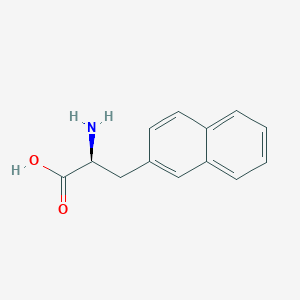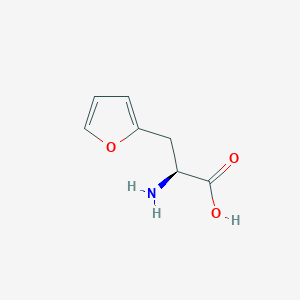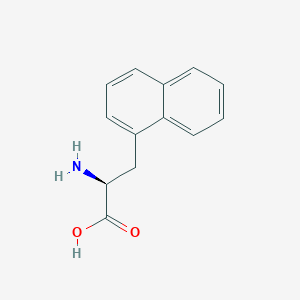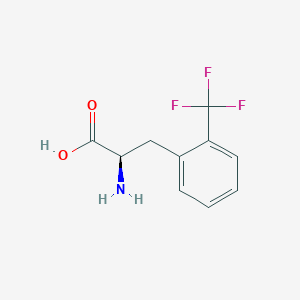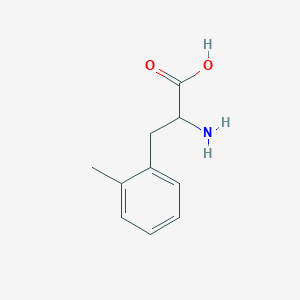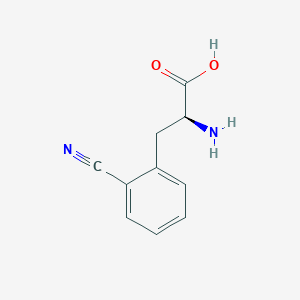
L-2-Cyanophenylalanine
Vue d'ensemble
Description
L-2-Cyanophenylalanine is a derivative of the amino acid phenylalanine. It is widely used in peptide synthesis, as well as in the synthesis of a variety of other biologically active molecules, such as peptide hormones, enzymes, and antibodies . It is a white to yellow solid .
Molecular Structure Analysis
The molecular formula of L-2-Cyanophenylalanine is C15H18N2O4 . The IUPAC name is (2S)-2-[(tert-butoxycarbonyl)amino]-3-(2-cyanophenyl)propanoic acid .Physical And Chemical Properties Analysis
L-2-Cyanophenylalanine is a colorless or white solid powder . It is insoluble in water, but can be dissolved in some organic solvents, such as methanol, ethanol, and dimethyl glycol .Applications De Recherche Scientifique
Protein Structure and Dynamics Probing : p-Cyanophenylalanine is a valuable fluorescence probe for studying protein structure. It's used in research to investigate protein folding, protein-membrane interactions, protein-peptide interactions, and amyloid formation. The probe's fluorescence is sensitive to its environment, particularly hydrogen bonding and side-chain interactions, making it ideal for detailed protein structure analysis (Taskent-Sezgin et al., 2010).
Protein Folding and Aggregation Studies : Its application extends to studying protein folding/unfolding and protein aggregation. The fluorescence emission of p-cyanophenylalanine is sensitive to solvent and the local environment, allowing for residue-specific resolution in structural change investigations (Du et al., 2013).
Fluorescence Resonance Energy Transfer (FRET) Applications : p-Cyanophenylalanine can be used in FRET studies. For instance, its fluorescence can be quenched by selenomethionine, enabling short distance measurements in peptides and proteins. This application is beneficial in studying peptide structures and dynamics (Mintzer et al., 2015).
Metabolic Engineering : In metabolic engineering, p-cyanophenylalanine can be used to enhance the yield of L-phenylalanine synthesized from glucose in organisms like Escherichia coli. This research is crucial for industrial microbial synthesis of L-phenylalanine, which has wide commercial applications (Báez-Viveros et al., 2004).
Peptide and Protein pH Sensing : p-Cyanophenylalanine can serve as a pH sensor in polypeptides. This is based on the principle that its fluorescence quantum yield depends on the protonation status of the N-terminal amino group of the peptide, making it a versatile tool for studying pH-dependent biological processes (Pazos et al., 2015).
Safety and Hazards
The safety data sheet for L-2-Cyanophenylalanine suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mécanisme D'action
Target of Action
L-2-Cyanophenylalanine, also known as 2-Cyano-L-Phenylalanine, is a derivative of the amino acid phenylalanine . It is widely used in peptide synthesis, as well as in the synthesis of a variety of other biologically active molecules, such as peptide hormones, enzymes, and antibodies . Therefore, its primary targets are the proteins and enzymes involved in these biological processes.
Biochemical Pathways
L-2-Cyanophenylalanine is involved in the L-phenylalanine pathway . This pathway plays a significant role in the production of various biologically active molecules. For instance, in Escherichia coli, the L-phenylalanine pathway has been engineered for the production of S- or R-mandelic acid .
Result of Action
The result of L-2-Cyanophenylalanine’s action is the production of peptides, peptide hormones, enzymes, and antibodies with altered properties . These molecules can have various effects at the molecular and cellular levels, depending on their specific roles in biological processes.
Action Environment
The action, efficacy, and stability of L-2-Cyanophenylalanine can be influenced by various environmental factors. For instance, pH can affect the reactivity and stability of this compound . Additionally, the presence of other molecules in the environment, such as other amino acids or enzymes, can also influence its action.
Propriétés
IUPAC Name |
(2S)-2-amino-3-(2-cyanophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-6-8-4-2-1-3-7(8)5-9(12)10(13)14/h1-4,9H,5,12H2,(H,13,14)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDHPLVCNWBKJN-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375804 | |
| Record name | L-2-Cyanophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-2-Cyanophenylalanine | |
CAS RN |
263396-42-5 | |
| Record name | L-2-Cyanophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



